(5E)-3-(4-bromobenzyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(4-bromobenzyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure characterized by the presence of bromobenzyl, dichlorobenzylidene, and imidazolidine-2,4-dione moieties, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-bromobenzyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Bromination: Introduction of the bromine atom into the benzyl group.
Chlorination: Addition of chlorine atoms to the benzylidene group.
Imidazolidine Formation: Cyclization reaction to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-bromobenzyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(5E)-3-(4-bromobenzyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5E)-3-(4-bromobenzyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
3,5-Pyrocatecholdisulfonic acid disodium salt monohydrate: Used as a superoxide anion scavenger.
Uniqueness
(5E)-3-(4-bromobenzyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione stands out due to its unique combination of bromobenzyl, dichlorobenzylidene, and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrCl2N2O3/c1-2-7-28-18-15(22)8-13(9-16(18)23)10-17-19(26)25(20(27)24-17)11-12-3-5-14(21)6-4-12/h1,3-6,8-10H,7,11H2,(H,24,27)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYJNNFORPKFQI-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrCl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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